![molecular formula C13H20N2O2Si B1398857 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 879132-48-6](/img/structure/B1398857.png)
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Descripción general
Descripción
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C13H20N2O2Si and its molecular weight is 264.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, commonly referred to as compound 1, is a pyrrolopyridine derivative with significant potential in medicinal chemistry. Its structural features suggest it may exhibit various biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. This article explores the biological activity of compound 1, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Basic Information
Property | Details |
---|---|
IUPAC Name | 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
CAS Number | 879132-48-6 |
Molecular Formula | C₁₃H₂₀N₂O₂Si |
Molecular Weight | 264.40 g/mol |
Purity | 95.00% - 98.0% (varies by source) |
Appearance | Light brown to orange solid |
Compound 1 has been identified as a potent inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) kinase, which plays a crucial role in the survival and proliferation of macrophages and other immune cells. The IC50 value for CSF1R inhibition has been reported at low nanomolar concentrations (e.g., IC50 = 3.0 nM), indicating strong binding affinity and potential therapeutic applications in inflammatory diseases and cancers where CSF1R is implicated .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the trimethylsilyl group significantly enhances the compound's bioavailability and solubility, which are critical for its efficacy in biological systems. Variations in the pyrrolo[2,3-b]pyridine scaffold have shown that modifications at specific positions can drastically alter potency against CSF1R and other kinases .
Inhibition Studies
A study investigating various pyrrolopyridine derivatives found that compound 1 exhibited a robust inhibition profile against CSF1R compared to its analogs. The study utilized enzymatic assays to measure inhibition rates, confirming that structural modifications led to varied potency levels .
Cellular Assays
In cellular models, compound 1 demonstrated significant effects on macrophage activation and proliferation. Treatment with compound 1 resulted in decreased macrophage migration and altered cytokine production, suggesting its potential use in therapies targeting macrophage-related pathologies .
Absorption and Bioavailability
The pharmacokinetic profile of compound 1 suggests high gastrointestinal absorption with a bioavailability score of approximately 0.55. This indicates favorable properties for oral administration .
Solubility Profile
The solubility data shows that compound 1 is moderately soluble in aqueous environments, which is beneficial for its absorption and distribution within biological systems .
Aplicaciones Científicas De Investigación
1. Antinociceptive Effects
Research indicates that compounds similar to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibit antinociceptive properties. They may act on pain pathways by modulating receptor activity related to pain perception .
2. Inhibition of Focal Adhesion Kinase
Studies have shown that derivatives of this compound can serve as inhibitors of focal adhesion kinase, which is implicated in various cancer types. The mechanism involves the disruption of signaling pathways that promote tumor growth and metastasis .
Therapeutic Applications
1. Neurological Disorders
The compound's structural features suggest potential utility in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to influence neurotransmitter systems effectively .
2. Cancer Treatment
Given its role as a focal adhesion kinase inhibitor, this compound may be explored further in oncology for its potential to inhibit tumor cell migration and invasion .
Case Studies and Research Findings
A comprehensive analysis of related studies reveals promising results regarding the efficacy of similar compounds in clinical settings:
Q & A
Q. Basic: What are the common synthetic routes for preparing 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?
Answer:
The compound is typically synthesized via SEM (2-(trimethylsilyl)ethoxymethyl) protection of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Step 1: Alkylation of the pyrrolo[2,3-b]pyridinone scaffold using NaH and methyl iodide (MeI) in THF at 0°C to room temperature to introduce the SEM group .
- Step 2: Ring-closing metathesis (RCM) using Grubbs II catalyst in dichloromethane to achieve cyclization, yielding the product in quantitative yields (e.g., 3.78 g, quant) .
- Purification: Silica gel chromatography (0–20% ethyl acetate in cyclohexane) is recommended for isolating the pure product .
Q. Advanced: How can researchers achieve asymmetric functionalization of this compound for medicinal chemistry applications?
Answer:
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene derivatives of the compound enables enantioselective synthesis. Key parameters:
- Catalyst: Rhodium complexes with chiral ligands (e.g., DuPhos or BINAP derivatives) .
- Substrate scope: Arylboronic acids with electron-withdrawing groups (e.g., nitro, acetyl) enhance reactivity and enantiomeric excess (up to 90% ee) .
- Reaction conditions: Optimized at 60°C in dioxane/water with Pd(PPh₃)₄ and K₂CO₃ .
Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR spectroscopy: Use ¹H and ¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to confirm regioselectivity and SEM protection. For example, δ 8.41 (d, J = 8.4 Hz) in ¹H NMR corresponds to the pyrrolo[2,3-b]pyridine core .
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₂₁BN₂O₃Si: 313.1442) .
- HPLC: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. Advanced: How can ring-expansion reactions modify the scaffold for novel bioactivity?
Answer:
Microwave-assisted azide cycloaddition transforms 3-substituted derivatives into naphthyridin-2(1H)-ones:
- Reagents: Sodium azide or azidotrimethylsilane under microwave irradiation (100–120°C, 30–60 min) .
- Mechanism: Azide insertion into the α,β-unsaturated carbonyl group triggers rearrangement, yielding 3- or 4-amino-naphthyridin-2(1H)-ones in 50–75% yields .
- Scope: 39 examples demonstrate compatibility with aryl, heteroaryl, and alkyl substituents .
Q. Basic: What are the stability considerations for SEM-protected intermediates during storage?
Answer:
- Moisture sensitivity: The SEM group is hydrolytically labile. Store under inert gas (N₂/Ar) at –20°C in sealed vials .
- Decomposition pathways: Monitor for SEM cleavage via TLC (Rf shift) or ¹H NMR (disappearance of SEM-OCH₂ signals at δ 3.5–4.0) .
Q. Advanced: How to resolve contradictions in spectral data for structurally similar derivatives?
Answer:
- 2D NMR (COSY, HSQC, HMBC): Assign ambiguous signals (e.g., overlapping aromatic protons) by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray crystallography: Resolve regiochemical ambiguities (e.g., SEM positioning) by obtaining single-crystal structures .
- Comparative analysis: Benchmark against intermediates (e.g., unmodified pyrrolo[2,3-b]pyridinone) to identify SEM-induced shifts .
Q. Basic: What is the role of this compound in drug discovery pipelines?
Answer:
- Bioisostere: Serves as a purine or indole mimic in kinase inhibitors (e.g., HPK1 inhibitors) due to its planar, nitrogen-rich structure .
- Intermediate: Used in synthesizing spirocyclic derivatives (e.g., 5'-bromo-4'-chloro analogs) for targeted protein degradation .
Q. Advanced: How to optimize reaction yields for SEM protection under scale-up conditions?
Answer:
Propiedades
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2Si/c1-18(2,3)8-7-17-10-15-12(16)9-11-5-4-6-14-13(11)15/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDIGHDOSSXBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726649 | |
Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879132-48-6 | |
Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.